molecular formula C9H18BF3O3S B128580 Dibutylboranyl trifluoromethanesulfonate CAS No. 60669-69-4

Dibutylboranyl trifluoromethanesulfonate

Cat. No.: B128580
CAS No.: 60669-69-4
M. Wt: 274.11 g/mol
InChI Key: FAVAVMFXAKZTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dibutylboranyl trifluoromethanesulfonate involves a multi-step process. Initially, borane dimethyl sulfide reacts with n-butene to generate tributylboron. This intermediate is then reacted with trifluoromethanesulfonic acid to produce this compound . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the process is optimized to achieve high yields and purity. The yield of this compound can reach up to 91%, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Dibutylboranyl trifluoromethanesulfonate undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form boronic acids.

    Reduction: It can be reduced to form dibutylborane.

    Substitution: It participates in substitution reactions to form different boron-containing compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organocopper reagents, trifluoromethanesulfonic acid, and various solvents like dichloromethane . The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the compound.

Major Products

The major products formed from these reactions include boron enolates, which are crucial intermediates in the synthesis of complex organic molecules .

Scientific Research Applications

Dibutylboranyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

Dibutylboranyl trifluoromethanesulfonate acts as a Lewis acid, promoting various chemical reactions by stabilizing negative charges on intermediates. This stabilization facilitates the formation of boron enolates and other reactive species, which are essential for the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

    Tributylboron: Used as an intermediate in the synthesis of dibutylboranyl trifluoromethanesulfonate.

    Dibutylborane: A reduced form of this compound.

    Boron trifluoromethanesulfonate: Another boron-containing compound with similar reactivity.

Uniqueness

This compound is unique due to its high reactivity and selectivity in forming boron enolates, making it a valuable reagent in asymmetric synthesis .

Properties

IUPAC Name

dibutylboranyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BF3O3S/c1-3-5-7-10(8-6-4-2)16-17(14,15)9(11,12)13/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVAVMFXAKZTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC)(CCCC)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369121
Record name Dibutylboranyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60669-69-4
Record name Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60669-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutylboranyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.